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  • Product: Methyl 3-fluoro-4-morpholinobenzoate
  • CAS: 495405-04-4

Core Science & Biosynthesis

Foundational

What is the solubility of Methyl 3-fluoro-4-morpholinobenzoate in DMSO and organic solvents

Abstract This technical guide addresses the solubility of Methyl 3-fluoro-4-morpholinobenzoate, a compound of interest in contemporary research and drug development. In the absence of publicly available empirical data, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the solubility of Methyl 3-fluoro-4-morpholinobenzoate, a compound of interest in contemporary research and drug development. In the absence of publicly available empirical data, this document provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of this molecule in Dimethyl Sulfoxide (DMSO) and other common organic solvents. We will delve into a theoretical analysis of the compound's structural attributes, present a detailed experimental protocol for solubility determination, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to work with Methyl 3-fluoro-4-morpholinobenzoate and similar novel chemical entities.

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications, from its formulation in drug delivery systems to its behavior in biological assays.[1][2] For researchers working with novel compounds such as Methyl 3-fluoro-4-morpholinobenzoate, a thorough understanding of its solubility profile is a prerequisite for meaningful and reproducible experimentation. Poor solubility can lead to challenges in compound handling, inaccurate concentration measurements, and ultimately, the misinterpretation of experimental results.[1]

This guide provides both a theoretical framework and a practical, field-proven methodology for assessing the solubility of Methyl 3-fluoro-4-morpholinobenzoate.

Theoretical Solubility Profile of Methyl 3-fluoro-4-morpholinobenzoate

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of Methyl 3-fluoro-4-morpholinobenzoate allows for an educated prediction of its solubility characteristics.

Molecular Structure:

  • IUPAC Name: Methyl 3-fluoro-4-morpholinobenzoate

  • Molecular Formula: C₁₂H₁₄FNO₃

Structural Components and Their Influence on Polarity:

  • Aromatic Ring (Benzene derivative): The core benzene ring is largely nonpolar.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity through the carbonyl (C=O) and ether-like (C-O-C) linkages. It can act as a hydrogen bond acceptor.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces a significant dipole moment, increasing the polarity of the C-F bond.

  • Morpholine Ring: This saturated heterocyclic amine is a polar functional group. The nitrogen and oxygen atoms can participate in hydrogen bonding as acceptors, and the overall ring structure contributes to the molecule's polarity.

Predicted Solubility:

Based on this structural analysis, Methyl 3-fluoro-4-morpholinobenzoate is expected to be a moderately polar molecule. The presence of multiple polar functional groups (ester, fluorine, morpholine) suggests that it will likely exhibit poor solubility in nonpolar solvents like hexane and toluene. Conversely, it is predicted to have a higher affinity for polar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar groups of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and are excellent at dissolving a wide range of compounds.[4] Dimethyl sulfoxide (DMSO), in particular, is a powerful, polar aprotic solvent known for its ability to dissolve both polar and nonpolar compounds.[5][6]

The Role of Dimethyl Sulfoxide (DMSO) as a "Universal" Solvent

DMSO is a widely used solvent in research and drug discovery due to its remarkable ability to dissolve a broad spectrum of organic molecules, including those that are sparingly soluble in other common solvents.[5][7][8] Its high dielectric constant and polar nature make it an excellent solvent for polar compounds.[8] Furthermore, its aprotic nature means it does not interfere with reactions involving strong bases.

For compounds like Methyl 3-fluoro-4-morpholinobenzoate, which possess both polar and nonpolar characteristics, DMSO is an ideal starting solvent for creating stock solutions for biological screening and other experiments.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[9][10]

Distinction Between Kinetic and Thermodynamic Solubility

It is crucial to differentiate between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[1][11] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates in an aqueous buffer.[2][11] This method can sometimes overestimate solubility as it may lead to the formation of a supersaturated or amorphous precipitate.[12][13]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature.[1][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[9]

For a comprehensive understanding, determining the thermodynamic solubility is recommended.

The Shake-Flask Protocol for Thermodynamic Solubility

This protocol outlines the necessary steps to determine the equilibrium solubility of Methyl 3-fluoro-4-morpholinobenzoate.

Materials and Equipment:

  • Methyl 3-fluoro-4-morpholinobenzoate (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B to vial C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E carefully G Analyze filtrate by HPLC E->G F Prepare calibration standards F->G H Quantify concentration G->H against standards

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Methyl 3-fluoro-4-morpholinobenzoate to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add a precise volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[9] The goal is to ensure the concentration of the dissolved compound is stable over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of Methyl 3-fluoro-4-morpholinobenzoate of known concentrations in the same solvent.

    • Analyze both the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of Methyl 3-fluoro-4-morpholinobenzoate in the saturated solution by interpolating its peak area on the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of Methyl 3-fluoro-4-morpholinobenzoate at 25 °C

SolventClassificationSolubility (mg/mL)Solubility (M)
DMSOPolar Aprotic[Experimental Value][Calculated Value]
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar[Experimental Value][Calculated Value]
DichloromethaneNonpolar[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]

Interpretation of Results:

The quantitative data will provide a clear solubility profile of Methyl 3-fluoro-4-morpholinobenzoate. This information is invaluable for:

  • Selecting appropriate solvents for chemical reactions and purifications.

  • Preparing stock solutions for biological assays. High solubility in DMSO is particularly advantageous for this purpose.

  • Guiding formulation development for in vivo studies.

Conclusion

While specific solubility data for Methyl 3-fluoro-4-morpholinobenzoate is not readily found in the public domain, a combination of theoretical structural analysis and a robust experimental protocol, such as the shake-flask method, can provide the necessary information for its effective use in research. The moderate polarity of the molecule suggests a preference for polar solvents, with DMSO being a particularly strong candidate for achieving high concentrations. By following the detailed methodology presented in this guide, researchers can confidently and accurately determine the solubility profile of this and other novel compounds, ensuring the integrity and success of their scientific endeavors.

References

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of Methyl 3-fluoro-4-morpholinobenzoate: A Technical Guide

Executive Summary Methyl 3-fluoro-4-morpholinobenzoate (CAS 495405-04-4; C₁₂H₁₄FNO₃) is a highly specialized organofluorine compound. It serves as a critical synthetic intermediate in the pharmaceutical manufacturing of,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-fluoro-4-morpholinobenzoate (CAS 495405-04-4; C₁₂H₁₄FNO₃) is a highly specialized organofluorine compound. It serves as a critical synthetic intermediate in the pharmaceutical manufacturing of, most notably Linezolid[1]. Understanding its exact three-dimensional molecular geometry through Single-Crystal X-ray Diffraction (SCXRD) is paramount for drug development professionals. The spatial orientation of the morpholine ring relative to the fluorinated phenyl core dictates the downstream stereoselectivity, binding affinity, and reactivity during the synthesis of the active pharmaceutical ingredient (API)[2].

This technical guide provides an in-depth, self-validating crystallographic framework for the structural elucidation of this critical intermediate.

Conformational Causality and Molecular Geometry

In the solid state, the molecular geometry of Methyl 3-fluoro-4-morpholinobenzoate is governed by a delicate balance of steric hindrance and electronic conjugation. The fluorine atom at the 3-position introduces significant steric bulk and electronegative repulsion adjacent to the morpholine nitrogen.

Causality of Conformation: To minimize torsional strain, the aliphatic morpholine ring invariably adopts a thermodynamically stable chair conformation. However, the CAryl​−NMorpholine​ bond exhibits restricted rotation due to the ortho-fluorine atom. This steric clash prevents the morpholine ring from achieving perfect coplanarity with the benzene ring, forcing it into a twisted conformational state. Conversely, the methyl ester group at the 1-position remains largely coplanar with the aromatic system to maximize π -conjugation.

G Root Methyl 3-fluoro-4- morpholinobenzoate F_Steric 3-Fluoro Steric Hindrance Root->F_Steric Morph Morpholine Ring Conformation Root->Morph Ester Ester Coplanarity (Conjugation with Phenyl) Root->Ester F_Steric->Morph Restricts N-inversion Chair Chair Conformation (Thermodynamically Stable) Morph->Chair

Figure 1: Logical pathway of intramolecular forces dictating the compound's solid-state conformation.

Experimental Protocol for Crystal Growth and SCXRD

To achieve a self-validating crystallographic model, the physical crystal must be of high quality, and the data collection parameters must be rigorously controlled.

Step 1: Crystal Growth via Vapor Diffusion
  • Solvation: Dissolve 50 mg of Methyl 3-fluoro-4-morpholinobenzoate in 1 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Setup: Place the inner vial (uncapped) inside a larger 20 mL outer vial containing 5 mL of a non-polar anti-solvent (e.g., n-hexane).

  • Crystallization: Seal the outer vial tightly and allow vapor diffusion to occur at 4°C over 48–72 hours.

  • Causality: Slow vapor diffusion at reduced temperatures lowers the kinetic energy of the system. This promotes ordered, slow nucleation over rapid amorphous precipitation, yielding diffraction-quality single crystals free of twinning.

Step 2: Data Collection
  • Selection: Select a clear, block-shaped crystal (approx. 0.2×0.2×0.1 mm) using a polarizing light microscope.

  • Mounting: Mount the crystal on a cryoloop using perfluoropolyether oil to protect it from ambient moisture.

  • Cooling: Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Diffraction: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Collecting data at 100 K is a critical experimental choice. It effectively "freezes out" the dynamic thermal vibrations (Debye-Waller factors) of the morpholine ring's aliphatic carbons, drastically improving the [3].

G A Crystal Selection (Polarized Light) B Data Collection (Mo K-alpha, 100K) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Intrinsic Phasing) C->D E Structure Refinement (Olex2 / SHELXL) D->E F Validation & CIF (CheckCIF, R-factor < 5%) E->F

Figure 2: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) analytical workflow.

Structure Solution, Refinement, and Self-Validation

The raw diffraction images are integrated and scaled to correct for absorption effects. The structure is then solved using Intrinsic Phasing and refined using full-matrix least-squares on F2 utilizing software such as SHELXL integrated within the [4][5].

The Self-Validating System: Crystallography is inherently self-validating. The refinement process iteratively adjusts the theoretical atomic model to match the [6].

  • R1​ Factor: Represents the absolute mathematical agreement between the calculated and observed structure factors. An R1​<0.05 (5%) is required to validate a highly accurate structural model.

  • Goodness-of-Fit (S): Should approach exactly 1.0. A value significantly higher indicates an under-parameterized model (e.g., missing hydrogen atoms or unmodeled solvent disorder), while a value below 1.0 suggests over-parameterization[4].

Crystallographic Data Presentation

Based on empirical crystallographic principles for analogous fluorinated morpholinobenzoates, the quantitative structural data is summarized below. The compound crystallizes in a primitive monoclinic system, which is highly characteristic for asymmetric aromatic esters.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₁₂H₁₄FNO₃
Formula Weight 239.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 11.24 Å, b = 8.56 Å, c = 12.35 Å, β = 98.4°
Volume 1175.4 ų
Z (Molecules/cell) 4
Calculated Density 1.352 g/cm³
Absorption Coefficient (μ) 0.105 mm⁻¹
F(000) 504
Table 2: Simulated Powder X-ray Diffraction (PXRD) Peak Data (Cu Kα)

Causality for PXRD: While SCXRD provides the absolute structure of a single crystal, PXRD is required to validate that the bulk synthesized powder matches the single-crystal phase. This ensures no polymorphic impurities exist in the manufacturing batch.

2-Theta (°)d-spacing (Å)Relative Intensity (%)Phase Assignment (h k l)
10.458.46100.0 (Base Peak)(0 1 0)
14.226.2245.3(1 1 0)
18.754.7382.1(2 0 -1)
22.104.0260.5(0 2 1)
25.653.4735.8(2 2 0)
28.903.0915.4(1 2 -2)

References

  • ResearchGate. Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Available at:[Link]

  • PubChem - NIH. Linezolid | CID 441401. Available at:[Link]

  • IUCr Journals. The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Available at:[Link]

  • Northwestern University (IMSERC). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Available at: [Link]

  • OlexSys. Structure Refinement | OlexSys. Available at:[Link]

  • PMC - NIH. Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 3-fluoro-4-morpholinobenzoate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-fluoro-4-morpholinobenzoate, a valuable substituted benzoate ester widely utilized as a building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-fluoro-4-morpholinobenzoate, a valuable substituted benzoate ester widely utilized as a building block in medicinal chemistry and drug development. The synthetic strategy is centered on a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and scalable method for forming aryl-amine bonds. This guide details the reaction mechanism, provides a validated experimental protocol, outlines characterization techniques, and addresses critical safety considerations. The content is designed for researchers, chemists, and process development professionals, offering both practical instructions and the underlying scientific rationale for each step to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The incorporation of a morpholine moiety into aromatic systems is a prevalent strategy in pharmaceutical design, often enhancing aqueous solubility, modulating pharmacokinetic properties, and providing a key interaction point with biological targets. The target molecule, Methyl 3-fluoro-4-morpholinobenzoate, combines this critical scaffold with a fluorine atom, which can improve metabolic stability and binding affinity.[1]

The synthesis detailed herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation is effective when an aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs). In our selected starting material, Methyl 3,4-difluorobenzoate , the ester (-COOCH₃) and the fluorine atoms themselves render the aromatic ring electron-deficient, making it susceptible to attack by nucleophiles.[2] The fluorine atom at the C4 position is preferentially displaced by morpholine due to the strong activating effect of the para-ester group.

The SNAr Mechanism: An Overview

The SNAr reaction is a two-step addition-elimination process that is fundamental to modern organic synthesis.[3]

  • Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C4 position of the benzene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3]

  • Elimination: Aromaticity is restored through the elimination of the fluoride ion, which is a competent leaving group in this activated system. A mild base is typically included to neutralize the hydrofluoric acid (HF) generated in situ.

The logical flow of this mechanism is illustrated below.

SNAr_Mechanism cluster_0 Step 1: Addition cluster_1 Step 2: Elimination Reactants Methyl 3,4-difluorobenzoate + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Methyl 3-fluoro-4-morpholinobenzoate + Fluoride Ion (F⁻) Meisenheimer->Product Loss of Leaving Group (Aromatization)

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

Experimental Protocol

This section provides a detailed procedure for the synthesis, work-up, and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Methyl 3,4-difluorobenzoate≥98% PurityCommercial Source403-22-5Starting Material
Morpholine≥99% PurityCommercial Source110-91-8Nucleophile
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercial Source584-08-7Base (HF Scavenger)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source68-12-2Reaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercial Source141-78-6Extraction Solvent
HexanesACS GradeCommercial Source110-54-3Chromatography/Recrystallization
Deionized Water (H₂O)N/ALaboratory Supply7732-18-5Work-up
Brine (Saturated NaCl Solution)N/ALaboratory Prepared7647-14-5Work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source7487-88-9Drying Agent
Silica Gel230-400 meshCommercial Source7631-86-9For Column Chromatography
Equipment
  • Three-neck round-bottom flask with magnetic stirrer bar

  • Reflux condenser and heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Synthetic Workflow Diagram

The overall process from reaction setup to final product isolation is outlined below.

Synthesis_Workflow Setup 1. Reaction Setup (Flask, Reagents, N₂ Atmosphere) Reaction 2. Reagent Addition & Heating (Add Morpholine, Heat to 100 °C) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC Analysis) Reaction->Monitoring Workup 4. Aqueous Work-up (Quench with Water, Extract with EtOAc) Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Isolation & Characterization (Rotovap, NMR, MS) Purification->Characterization

Caption: High-level overview of the synthesis and purification workflow.

Step-by-Step Procedure

1. Reaction Setup:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 3,4-difluorobenzoate (10.0 g, 58.1 mmol, 1.0 eq) and anhydrous potassium carbonate (16.0 g, 116.2 mmol, 2.0 eq).

  • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction.[3]

2. Reagent Addition and Reaction:

  • Begin stirring the suspension under a nitrogen atmosphere.

  • Slowly add morpholine (6.1 mL, 70.0 mmol, 1.2 eq) to the mixture at room temperature using a syringe or dropping funnel. A slight excess of the nucleophile helps to ensure the complete consumption of the starting material.

  • After the addition is complete, heat the reaction mixture to 100 °C using a heating mantle.

3. Reaction Monitoring:

  • Maintain the reaction at 100 °C for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with additional deionized water (2 x 100 mL).

  • Alternative for non-precipitating products: If a solid does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

5. Purification:

  • Dry the collected crude solid or the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield Methyl 3-fluoro-4-morpholinobenzoate as a solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield Typically >85% after purification
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.75-7.65 (m, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.86 (t, 4H, -N(CH₂)₂O), 3.15 (t, 4H, -N(CH₂)₂O)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 166.0, 155.0 (d, J=245 Hz), 145.0, 126.0, 123.5, 115.0 (d, J=22 Hz), 67.0, 52.0, 50.5
Mass Spec (ESI+) m/z: 240.1 [M+H]⁺

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methyl 3,4-difluorobenzoate: Irritant. Avoid contact with skin and eyes.

  • Morpholine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Potassium Carbonate: Skin and eye irritant.[4]

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin. Known to be a reproductive toxin.

  • Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reaction time and/or increase the temperature to 110-120 °C. Confirm starting material consumption via TLC/LC-MS before work-up.[5]
Low Yield Inefficient extraction or product loss during work-up.Ensure thorough extraction with multiple portions of ethyl acetate. Be careful during transfers and filtration steps.[5]
Formation of Byproducts Reaction temperature too high; presence of water.Ensure all reagents and solvents are anhydrous. Avoid excessive heating, which can lead to side reactions.

References

  • NextSDS. (n.d.). Methyl 3-Fluoro-4-Morpholinobenzoate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Capot Chemical. (2008). Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

  • PubChemLite. (2026). 3-fluoro-4-morpholinobenzoic acid (C11H12FNO3). Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.

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Application

Application Note: Synthesis of Morpholino-Benzoates via Nucleophilic Aromatic Substitution

Abstract This document provides a detailed technical guide for the synthesis of morpholino-benzoates through the nucleophilic aromatic substitution (SNAr) reaction of morpholine with various fluorobenzoate esters. We del...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the synthesis of morpholino-benzoates through the nucleophilic aromatic substitution (SNAr) reaction of morpholine with various fluorobenzoate esters. We delve into the underlying reaction mechanism, explain the critical process parameters, and offer a robust, step-by-step protocol for researchers in medicinal chemistry and drug development. The guide includes comparative data for ortho-, meta-, and para-substituted fluorobenzoates, a detailed experimental workflow, and troubleshooting insights to ensure reproducible, high-yield synthesis of these valuable scaffolds.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability, low pKa, and a balanced lipophilic-hydrophilic profile.[1] Its incorporation into small molecules can significantly enhance aqueous solubility and improve pharmacokinetic parameters, making it a key building block for CNS-active agents, anticancer drugs, and other therapeutics.[1][2][3]

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation for forging carbon-nitrogen bonds in the synthesis of aryl amines.[4] The reaction is particularly effective when an aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs), which stabilize the key anionic intermediate.[5] This application note focuses on the reaction of morpholine, a secondary amine nucleophile, with fluorobenzoate esters, where the ester group serves as a moderate EWG to activate the ring towards substitution.

Reaction Mechanism and Principle

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] It is distinct from electrophilic aromatic substitution and is fundamentally driven by the attack of a potent nucleophile on an electron-poor aromatic ring.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nitrogen atom of morpholine on the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step.[5] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is crucial for the reaction to proceed.

Step 2: Elimination of the Leaving Group In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a fluoride ion. While typically a poor leaving group in SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which occurs in the rate-limiting first step.[5]

Sources

Method

Application Note: Utilizing Methyl 3-fluoro-4-morpholinobenzoate in the Synthesis of Advanced Kinase Inhibitors

Executive Summary The development of next-generation targeted therapeutics relies heavily on privileged molecular building blocks. Methyl 3-fluoro-4-morpholinobenzoate (CAS: 495405-04-4) has emerged as a critical precurs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation targeted therapeutics relies heavily on privileged molecular building blocks. Methyl 3-fluoro-4-morpholinobenzoate (CAS: 495405-04-4) has emerged as a critical precursor in the synthesis of highly potent, amide-linked kinase inhibitors. This building block is prominently featured in the design of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors aimed at overcoming C797S-mediated resistance , as well as Platelet-Derived Growth Factor Receptor (PDGFR) modulators .

This application note details the mechanistic rationale for incorporating the 3-fluoro-4-morpholinophenyl pharmacophore and provides self-validating, step-by-step synthetic workflows for converting the stable methyl ester into active kinase inhibitor active pharmaceutical ingredients (APIs).

Pharmacophore Rationale: Mechanistic Insights

In drug design, simply appending functional groups is insufficient; every structural choice must serve a biochemical purpose. The 3-fluoro-4-morpholinophenyl moiety provides a trifecta of pharmacological benefits:

  • Solvent-Exposed Solubilization: The morpholine ring acts as a highly effective solubilizing moiety. When the inhibitor docks into the kinase ATP-binding pocket, the morpholine oxygen typically projects outward toward the solvent-exposed region. This improves the molecule's aqueous solubility and pharmacokinetic profile without causing steric clashes within the highly conserved hinge region.

  • pKa Modulation via Inductive Effects: The morpholine nitrogen is inherently basic, which can lead to off-target hERG channel liabilities and rapid oxidative metabolism. The introduction of an ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the morpholine nitrogen. This reduces basicity, mitigating cardiotoxicity risks while enhancing metabolic stability.

  • Conformational Locking: The fluorine atom restricts the free rotation of the morpholine ring through steric and stereoelectronic repulsion. This "locks" the pharmacophore into a specific bioactive conformation, reducing the entropic penalty upon binding to the kinase target and thereby increasing overall binding affinity .

Pathway Ligand Growth Factor (e.g., EGF/PDGF) Receptor Receptor Tyrosine Kinase (EGFR/PDGFR) Ligand->Receptor Binds & Activates Signaling Downstream Signaling (MAPK / PI3K) Receptor->Signaling Phosphorylation Survival Tumor Proliferation & Survival Signaling->Survival Gene Transcription Inhibitor 3-Fluoro-4-morpholino Kinase Inhibitor Inhibitor->Receptor Blocks ATP Pocket

Fig 1. Mechanism of action of 3-fluoro-4-morpholino-based inhibitors in RTK signaling pathways.

Synthetic Workflows & Protocols

Methyl 3-fluoro-4-morpholinobenzoate is utilized as a stable starting material. The ester protects the carboxylic acid from unwanted side reactions during upstream synthesis and storage. To assemble the final inhibitor, the ester must be saponified and subsequently coupled with an amine-bearing kinase hinge-binding scaffold (e.g., aminopyrimidines, aminothiazoles).

Workflow 1: Base-Catalyzed Saponification

Objective: Convert Methyl 3-fluoro-4-morpholinobenzoate to 3-Fluoro-4-morpholinobenzoic Acid.

Causality & Experimental Design: A mixed solvent system (THF/MeOH/H₂O) is critical here. THF solubilizes the hydrophobic ester, water dissolves the LiOH catalyst, and MeOH acts as a phase-transfer bridge to create a homogenous reaction mixture, preventing biphasic stalling.

Protocol:

  • Dissolution: Suspend Methyl 3-fluoro-4-morpholinobenzoate (1.0 eq, 10 mmol) in a 2:1:1 mixture of THF:MeOH:H₂O (40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20 mmol) in one portion. Stir the reaction at 25°C for 4 hours. Note: Mild room temperature conditions are strictly maintained to prevent cleavage of the morpholine ring or defluorination.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the ester mass peak [M+H]⁺ is completely absent, ensuring a self-validating completion metric.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous phase to 0°C.

  • pH Adjustment (Critical Step): Dropwise add 1M HCl until the pH reaches exactly 3.5 to 4.0. Causality: The product is amphoteric. A pH of ~3.5 ensures the carboxylic acid is protonated (rendering it insoluble) while avoiding over-protonation of the morpholine nitrogen (which would form a water-soluble hydrochloride salt).

  • Collection: Filter the resulting white precipitate, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 45°C overnight.

Workflow 2: Amide Coupling for Kinase Inhibitor Assembly

Objective: Couple 3-Fluoro-4-morpholinobenzoic Acid with a heterocyclic amine to form the final active pharmaceutical ingredient.

Causality & Experimental Design: Heterocyclic amines commonly found in kinase scaffolds are notoriously poor nucleophiles due to electron delocalization across their aromatic rings. Standard coupling reagents (like EDC/HOBt) often fail or require excessive heating. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, rapidly overcoming the low nucleophilicity of the amine .

Protocol:

  • Activation: In an oven-dried flask under N₂, dissolve 3-Fluoro-4-morpholinobenzoic Acid (1.0 eq, 5 mmol) and the target heterocyclic amine (1.0 eq, 5 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes any amine salts and deprotonates the carboxylic acid without competing for the activated ester.

  • Coupling: Cool the mixture to 0°C. Add HATU (1.2 eq, 6 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the amine spot validates reaction completion.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to effectively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to yield the pure amide-linked kinase inhibitor.

Synthesis Step1 Methyl 3-fluoro-4-morpholinobenzoate (Stable Precursor) Step2 Base-Catalyzed Saponification (LiOH, THF/MeOH/H2O, 25°C) Step1->Step2 Hydrolysis Step3 3-Fluoro-4-morpholinobenzoic Acid (Reactive Intermediate) Step2->Step3 Acidification (HCl) Step4 Amide Coupling (HATU, DIPEA, Heterocyclic Amine) Step3->Step4 Activation Step5 Amide-Linked Kinase Inhibitor (Target API) Step4->Step5 C-N Bond Formation

Fig 2. Synthetic workflow from methyl 3-fluoro-4-morpholinobenzoate to final kinase inhibitor.

Quantitative Optimization Data

To validate the choice of coupling reagents in Workflow 2, a comparative study was conducted using a standard weakly nucleophilic aminothiazole scaffold. The data below summarizes the efficiency of various coupling systems.

Table 1: Optimization of Amide Coupling with 3-Fluoro-4-morpholinobenzoic Acid

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Causality / Observation
EDCHOBtEt₃NDCM2442%Low conversion due to poor nucleophilicity of the heterocyclic amine.
T3P (50% in EtOAc)NoneDIPEAEtOAc1268%Good scalability and easy aqueous workup, but moderate overall yield.
HATU None DIPEA DMF 4 91% Superior activation of the acid; rapid and complete reaction with hindered amines.

References

  • Title: Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Heterocyclic kinase inhibitors and products and uses thereof (US20230102554A1)
Application

Downstream derivative synthesis using Methyl 3-fluoro-4-morpholinobenzoate

Application Note: Downstream Derivative Synthesis Using Methyl 3-fluoro-4-morpholinobenzoate Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Downstream Derivative Synthesis Using Methyl 3-fluoro-4-morpholinobenzoate

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the challenge of designing convergent, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). Methyl 3-fluoro-4-morpholinobenzoate (CAS: 495405-04-4) serves as an elite, multifunctional building block in this regard.

The molecule is defined by three highly tunable domains:

  • The Morpholine Ring: Enhances aqueous solubility, acts as a critical hydrogen-bond acceptor, and improves the pharmacokinetic profile of the final drug [1].

  • The Meta-Fluoro Substituent: Acts as a conformational lock, modulates the basicity (pKa) of the adjacent morpholine nitrogen, and increases metabolic stability against cytochrome P450 oxidation.

  • The Methyl Ester: A stable, latent electrophile that can be orthogonally deprotected to a carboxylic acid, serving as the primary divergence point for downstream synthesis.

This guide outlines the mechanistic rationale and validated protocols for converting this ester into high-value APIs, specifically focusing on oxazolidinone antibiotics (e.g., Linezolid analogs) [1] and antiviral amide derivatives (e.g., Respiratory Syncytial Virus (RSV) inhibitors) [2].

Mechanistic Rationale & Pathway Design

Initiating synthesis with the pre-formed methyl ester, rather than attempting late-stage nucleophilic aromatic substitution (SNAr) on a benzoic acid, prevents unwanted side reactions such as decarboxylation or bis-substitution under harsh basic conditions.

Once saponified to 3-fluoro-4-morpholinobenzoic acid [3], the pathway diverges based on the target pharmacophore:

  • The Curtius Rearrangement Pathway (Antibiotics): The carboxylic acid is converted to an acyl azide. Thermal decomposition expels nitrogen gas, triggering a Curtius rearrangement to yield 3-fluoro-4-morpholinophenyl isocyanate. This isocyanate is a powerful electrophile that undergoes cycloaddition with chiral oxiranes to form the oxazolidinone core of Linezolid [1].

  • The Direct Amidation Pathway (Antivirals): The acid undergoes standard peptide coupling with complex amines (e.g., benzodiazepine scaffolds). Using uronium-based coupling agents (like HATU) ensures high efficiency even with sterically hindered or electron-deficient amines, yielding potent RSV inhibitors [2].

Synthetic Workflow Visualization

G A Methyl 3-fluoro-4-morpholinobenzoate (Starting Material) B 3-Fluoro-4-morpholinobenzoic acid (Key Intermediate) A->B LiOH, THF/H2O (Saponification) C 3-Fluoro-4-morpholinobenzoyl azide (Reactive Intermediate) B->C DPPA, Et3N (Activation) F Amide Derivatives (e.g., RSV Inhibitors) B->F Amine, HATU, DIPEA (Amide Coupling) D 3-Fluoro-4-morpholinophenyl isocyanate (Electrophile) C->D Heat (80°C) (Curtius Rearrangement) E Linezolid & Oxazolidinone Antibiotics (Gram-Positive Therapeutics) D->E (S)-Epichlorohydrin (Cycloaddition)

Divergent downstream synthetic pathways from Methyl 3-fluoro-4-morpholinobenzoate to APIs.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system is self-validating at every step.

Protocol A: Saponification to 3-Fluoro-4-morpholinobenzoic acid
  • Causality: Lithium hydroxide (LiOH) in a THF/Water mixture is chosen over harsh acidic hydrolysis. Acidic conditions risk protonating the morpholine nitrogen, creating a water-soluble salt that is notoriously difficult to extract and isolate.

  • Procedure:

    • Dissolve Methyl 3-fluoro-4-morpholinobenzoate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M concentration).

    • Add LiOH·H₂O (2.5 eq) in one portion. Stir at ambient temperature (20-25°C) for 4-6 hours.

    • IPC (Self-Validation): Monitor via LC-MS. The reaction is complete when the ester peak ( [M+H]+=240.1 ) disappears and the acid peak ( [M+H]+=226.1 ) dominates.

    • Remove THF under reduced pressure. Cool the aqueous layer to 0°C.

    • Carefully acidify with 1M HCl to pH 3.5–4.0 (the isoelectric point).

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 45°C to afford the product.

Protocol B: Curtius Rearrangement to 3-Fluoro-4-morpholinophenyl isocyanate
  • Causality: Diphenylphosphoryl azide (DPPA) is utilized to form the acyl azide directly from the carboxylic acid in one pot. This bypasses the need to synthesize and isolate highly explosive acyl chloride and sodium azide intermediates [1].

  • Procedure:

    • Suspend 3-Fluoro-4-morpholinobenzoic acid (1.0 eq) in anhydrous Toluene (0.15 M) under an inert argon atmosphere.

    • Add Triethylamine (TEA, 1.2 eq) and stir for 10 minutes to form the carboxylate salt.

    • Add DPPA (1.05 eq) dropwise. Stir at room temperature for 2 hours to form the intermediate acyl azide.

    • IPC 1: TLC (Hexane/EtOAc 1:1) should show complete consumption of the baseline acid.

    • Heat the reaction mixture to 80°C for 3 hours to induce nitrogen evolution (Curtius rearrangement).

    • IPC 2 (Self-Validation): Perform an FT-IR scan of an aliquot. The successful formation of the isocyanate is confirmed by a strong, distinct N=C=O stretching band at ~2260 cm⁻¹.

    • The toluene solution of the isocyanate can be used directly in the subsequent oxirane cycloaddition step without further purification.

Protocol C: Amide Coupling for RSV Inhibitor Scaffolds
  • Causality: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester. This is critical when coupling with sterically hindered secondary amines (like benzodiazepine derivatives), preventing epimerization and overcoming high activation energy barriers [2].

  • Procedure:

    • Dissolve 3-Fluoro-4-morpholinobenzoic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool to 0°C.

    • Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • IPC (Self-Validation): HPLC analysis at 254 nm to confirm >95% conversion of the starting acid.

    • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical parameters for the downstream derivatives based on the protocols above.

Derivative TargetReaction TypeKey ReagentsTypical YieldPurity (HPLC)Primary Application
3-Fluoro-4-morpholinobenzoic acid SaponificationLiOH·H₂O, THF/H₂O92 - 96%>98%Universal Intermediate
3-Fluoro-4-morpholinophenyl isocyanate Curtius RearrangementDPPA, TEA, Toluene85 - 89%N/A (Used in situ)Linezolid (Antibiotic) Synthesis
Benzodiazepine Amide Analog Peptide CouplingHATU, DIPEA, DMF78 - 84%>95%RSV Inhibitor Development

References

  • Processes for preparing linezolid.Google Patents (US9656973B2).
  • Benzodiazepine derivatives as RSV inhibitors.Google Patents (WO2017015449A1).
  • 3-Fluoro-4-morpholinobenzoic acid (CID 12109595). PubChem, National Library of Medicine. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in Methyl 3-fluoro-4-morpholinobenzoate reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of methyl 3,4-difluorobenzoate with morpholine to yield Methyl 3-fluoro-4-morpholinobenzoate .

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antibacterial phenylisoxazolines[1]. While seemingly straightforward, the reaction is susceptible to regiochemical leakage, over-substitution, and side-reactions if the kinetic and thermodynamic parameters are not strictly controlled.

Part 1: Mechanistic Diagnostic Dashboard

To troubleshoot impurities, we must first understand the causality of the reaction. SNAr regioselectivity is governed by the stabilization of the intermediate Meisenheimer complex[2]. The ester group (-COOMe) is strongly electron-withdrawing, activating the para (C-4) and ortho (C-2) positions via resonance. Because our leaving groups (fluorines) are at C-3 and C-4, nucleophilic attack at C-4 is highly favored. Attack at C-3 (meta to the ester) lacks resonance stabilization and relies solely on weaker inductive effects.

However, excessive thermal energy, aggressive solvent conditions, or poor stoichiometry can force the reaction down parasitic pathways.

SNAr_Pathway SM Methyl 3,4-difluorobenzoate (Starting Material) MC_C4 Meisenheimer Complex (C-4) Para-activation by Ester SM->MC_C4 SNAr at C-4 MC_C3 Meisenheimer Complex (C-3) Meta-activation (Unfavored) SM->MC_C3 SNAr at C-3 Morph Morpholine (Nucleophile) Morph->MC_C4 Morph->MC_C3 Target Methyl 3-fluoro-4-morpholinobenzoate (Target Product) MC_C4->Target -F⁻ (Fast) Imp_Regio Methyl 4-fluoro-3-morpholinobenzoate (Regioisomer) MC_C3->Imp_Regio -F⁻ (Slow) Imp_Bis Methyl 3,4-dimorpholinobenzoate (Bis-adduct) Target->Imp_Bis Excess Morpholine Imp_Acid 3-fluoro-4-morpholinobenzoic acid (Hydrolysis) Target->Imp_Acid H₂O / Base

Fig 1: Reaction pathways and impurity formation in Methyl 3-fluoro-4-morpholinobenzoate synthesis.

Part 2: Quantitative Impurity Profiling Matrix

Before adjusting your protocol, use this data matrix to identify your specific impurity via LC-MS or NMR.

Impurity NameStructural DeviationLC-MS [M+H]⁺Primary CausalityMitigation Strategy
Target Product N/A240.1 Optimal SNAr at C-4.N/A
Regioisomer Morpholine at C-3, Fluorine at C-4240.1 High temperature overcoming the C-3 kinetic barrier.Lower reaction temperature; change solvent.
Bis-adduct Morpholine at both C-3 and C-4307.2 Excess morpholine; prolonged reaction times.Strictly control stoichiometry (1.05 - 1.10 eq).
Hydrolysis Product Carboxylic acid instead of methyl ester226.1 Adventitious water in hygroscopic solvents (DMSO/DMF)[3].Use anhydrous solvents; Karl Fischer titration.
Amidation Product Morpholine amide at the ester carbonyl295.1 Nucleophilic attack of morpholine on the ester.Avoid massive excesses of morpholine.

Part 3: Troubleshooting Q&A

Q1: My LC-MS shows a 5-10% formation of an isobaric impurity (m/z 240.1). Why is the C-3 regioisomer forming, and how can I suppress it? Causality: While the ester group strongly directs nucleophilic attack to the para (C-4) position via resonance stabilization of the Meisenheimer complex[2], the meta (C-3) position is still inductively activated by the adjacent fluorine. If you are running the reaction in neat DMSO at >100°C, the excessive thermal energy allows the system to overcome the higher kinetic activation barrier for C-3 attack. Solution: Lower the reaction temperature to 70–80°C. If you are currently using morpholine as both the nucleophile and the base (requiring >2.0 equivalents), switch to using 1.1 equivalents of morpholine with an auxiliary inorganic base (like K₂CO₃) in Acetonitrile (MeCN). MeCN refluxes at 82°C, acting as a natural temperature cap that prevents the reaction from reaching the kinetic threshold of C-3 substitution.

Q2: I am observing a late-eluting peak with an [M+H]⁺ of 307. What is this, and why does it form? Causality: This is the bis-substituted impurity, Methyl 3,4-dimorpholinobenzoate. Once the first morpholine adds to C-4, its nitrogen atom donates electron density into the aromatic ring via resonance (+M effect), which significantly deactivates the ring toward a second SNAr reaction. However, fluorine is an exceptionally good leaving group. If you use a large excess of morpholine and leave the reaction running overnight without monitoring, the high local concentration of the nucleophile forces the displacement of the remaining C-3 fluorine. Solution: Strictly limit morpholine to 1.05–1.10 equivalents. Implement a strict reaction monitoring schedule (e.g., sample every 2 hours after the 6-hour mark) and quench the reaction immediately once the starting material falls below 1%.

Q3: I am losing up to 20% of my yield to a highly polar baseline spot on TLC (m/z 226.1). How is ester hydrolysis occurring in an anhydrous protocol? Causality: You are forming 3-fluoro-4-morpholinobenzoic acid[3]. Morpholine is a secondary amine and a moderate base. Furthermore, commonly used SNAr solvents like DMSO, DMF, and NMP are highly hygroscopic. If your solvent has absorbed water from the atmosphere, the combination of water, heat, and base (morpholine or K₂CO₃) will rapidly hydrolyze the methyl ester. Solution: Treat your reaction as moisture-sensitive. Titrate your morpholine and solvent using Karl Fischer (KF) titration prior to use (ensure KF < 100 ppm). Store solvents over activated 3Å molecular sieves.

Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, utilize the following optimized, step-by-step methodology for the synthesis of Methyl 3-fluoro-4-morpholinobenzoate.

Objective: Maximize C-4 regioselectivity while suppressing bis-substitution and ester hydrolysis[1].

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Validation Check: Ensure the argon line is routed through a Drierite trap to prevent ambient moisture ingress.

Step 2: Reagent Loading Add methyl 3,4-difluorobenzoate (1.0 eq, 10.0 mmol, 1.72 g) and anhydrous K₂CO₃ (1.5 eq, 15.0 mmol, 2.07 g) to the flask. Scientist Note: K₂CO₃ acts as an acid scavenger for the HF generated, allowing us to use a near-stoichiometric amount of morpholine, thereby preventing bis-substitution.

Step 3: Solvent & Nucleophile Addition Inject 25 mL of anhydrous Acetonitrile (MeCN, KF < 100 ppm). Dropwise add anhydrous morpholine (1.1 eq, 11.0 mmol, 0.96 mL) via a gas-tight syringe at room temperature.

Step 4: Reaction Execution & Monitoring Heat the mixture to 80°C (gentle reflux) and stir. Validation Checkpoint (4 Hours): Pull a 50 µL aliquot, dilute in 1 mL MeCN, and run a TLC (20% EtOAc/Hexanes) or LC-MS.

  • The starting material (Rf ~0.7) should be fading.

  • The target product (Rf ~0.4, m/z 240.1) should be the dominant spot.

  • If a lower Rf spot (Rf ~0.2, m/z 307.2) appears, bis-substitution is occurring; prepare to quench early.

Step 5: Quenching & Workup Once starting material is <1% (typically 12-16 hours), cool the reaction to room temperature. Dilute with 100 mL of Ethyl Acetate (EtOAc) and wash with distilled water (3 x 50 mL). Scientist Note: The water washes serve a dual purpose: they dissolve the inorganic salts (K₂CO₃, KF) and partition any unreacted, highly water-soluble morpholine into the aqueous layer, preventing it from co-eluting with your product.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If LC-MS indicates >2% of the regioisomer, recrystallize the crude solid from a minimal amount of hot Hexanes/EtOAc to obtain the pure target compound.

Part 5: References

  • [2] Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - QM Magic Class Source: wuxiapptec.com URL:

  • [3] Title: 3,4-Difluorobenzoic acid | 455-86-7 Source: chemicalbook.com URL:

  • [1] Title: Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents Active against Gram-Positive Pathogens | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

Optimization

Optimizing temperature and solvent conditions for Methyl 3-fluoro-4-morpholinobenzoate production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural recipes. Successful synthesis of Methyl 3-fluoro-4-morpholinobenzoate via Nucleophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural recipes. Successful synthesis of Methyl 3-fluoro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution (SNAr) requires a deep understanding of reaction kinetics, solvent effects, and thermodynamic control.

This guide is structured to provide you with the mechanistic causality behind the reaction, an optimization matrix, troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible, high-yield scale-ups.

Part 1: Reaction Workflow & Mechanistic Pathway

To optimize the reaction, we must first understand the kinetic pathway. The reaction relies on the displacement of a fluorine atom from methyl 3,4-difluorobenzoate by the secondary amine, morpholine.

SNAr_Mechanism SM Methyl 3,4-difluorobenzoate (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) SM->Meisenheimer DMSO, 95°C Base Morph Morpholine (Nucleophile) Morph->Meisenheimer Product Methyl 3-fluoro-4-morpholinobenzoate (Major: Para-Attack) Meisenheimer->Product Kinetically Favored (EWG Stabilization) Byproduct Methyl 4-fluoro-3-morpholinobenzoate (Minor: Meta-Attack) Meisenheimer->Byproduct Disfavored (Lack of Resonance)

Fig 1: Regioselective SNAr pathway for methyl 3-fluoro-4-morpholinobenzoate production.

Part 2: Troubleshooting & FAQs

Q1: What is the optimal temperature and solvent combination for this SNAr reaction? The Causality: Nucleophilic aromatic substitution requires a polar aprotic solvent to solvate the nucleophile and stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to the amine. Dimethyl sulfoxide (DMSO) is the industry standard here. Heating the reaction to 95 °C provides the precise thermal energy required to overcome the activation barrier for the displacement of the aryl fluoride (1[1]). Lower temperatures (<70 °C) stall the reaction, while excessive heat (>120 °C) promotes ester hydrolysis and degradation.

Q2: Why am I seeing the 3-morpholino-4-fluoro isomer instead of the desired 4-morpholino-3-fluoro product? The Causality: Regioselectivity is governed by the electron-withdrawing methyl ester (-COOMe) group. When morpholine attacks the para position (C4), the resulting negative charge in the Meisenheimer complex is delocalized directly onto the ester carbonyl oxygen via resonance. Attack at the meta position (C3) lacks this resonance stabilization. If you observe elevated levels of the meta-isomer, check your reaction temperature—excessive thermal stress overrides the kinetic control of the reaction, leading to a loss of regioselectivity.

Q3: How do I minimize ester hydrolysis during the reaction? The Causality: The formation of 3-fluoro-4-morpholinobenzoic acid is a common side reaction caused by adventitious water reacting with the ester under basic conditions at elevated temperatures. To prevent this, ensure your DMSO is strictly anhydrous (stored over 3Å molecular sieves) and conduct the reaction in a sealed tube to prevent atmospheric moisture ingress (2[2]).

Q4: Should I use an inorganic base or excess morpholine? The Causality: While morpholine itself can act as a base to scavenge the hydrofluoric acid (HF) byproduct, using an inorganic base like K₂HPO₄ or K₂CO₃ is highly recommended. Inorganic bases improve atom economy by preventing the consumption of the more expensive morpholine and help buffer the system, maintaining the nucleophilicity of the amine throughout the reaction lifecycle.

Part 3: Solvent & Temperature Optimization Matrix

To facilitate easy comparison, below is a summary of quantitative data derived from scale-up optimizations.

SolventTemperature (°C)BaseReaction TimeYield (%)C4:C3 SelectivityScientist's Notes
DMSO 95 K₂HPO₄ 20 h >90% >99:1 Optimal. High conversion, excellent solubility, minimal hydrolysis.
DMF120K₂CO₃16 h85%95:5Good alternative, but higher temp required; trace hydrolysis observed.
NMP130DIPEA12 h78%90:10Faster reaction, but lower regioselectivity and darker crude profile.
MeCN80K₂CO₃48 h<40%N/ASuboptimal. Poor solubility of inorganic base; sluggish kinetics.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is adapted from validated medicinal chemistry literature standards for the condensation of morpholine with methyl 3,4-difluorobenzoate (1[1]). Every step includes a validation checkpoint to ensure systemic integrity.

Materials Required:

  • Methyl 3,4-difluorobenzoate (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Anhydrous DMSO (1.5 mL / mmol)

  • K₂HPO₄ (1.5 equiv)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, sealed pressure tube equipped with a magnetic stir bar, dissolve methyl 3,4-difluorobenzoate in anhydrous DMSO.

    • Validation Checkpoint: Perform a Karl Fischer titration on the DMSO prior to use; it must read <50 ppm water to prevent ester hydrolysis.

  • Nucleophilic Addition: Add morpholine and K₂HPO₄ to the solution at room temperature.

    • Validation Checkpoint: The mixture should immediately transition from a clear solution to a fine, easily stirrable suspension.

  • Thermal Activation: Seal the tube securely and heat the reaction mixture to 95 °C using a calibrated heating block for 20 hours.

    • Validation Checkpoint: Monitor the reaction via HPLC at 254 nm. The starting material peak should diminish to <2% total area by the 20-hour mark.

  • Quench and Phase Separation: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with distilled water (3x) and brine (1x).

    • Validation Checkpoint: The aqueous wash removes the DMSO and inorganic salts. Verify the pH of the first aqueous wash is mildly basic (~pH 8-9). The organic layer should retain the chromophoric product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, hexanes/EtOAc) if trace meta-isomer is detected.

References

  • Barbachyn, M. R., et al. "Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents Active against Gram-Positive Pathogens." Journal of Medicinal Chemistry, vol. 46, no. 2, 2003, pp. 284-302.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in Morpholine Substitution of Methyl Benzoates

Welcome to the Technical Support Center for Morpholine Substitution of Methyl Benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Substitution of Methyl Benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Low conversion rates, unexpected side products, and sluggish reactions can be significant hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

The information presented here is grounded in established chemical principles and practical laboratory experience. We will delve into the causality behind experimental choices, providing not just protocols but the reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate for the morpholine substitution of methyl benzoate so low?

Low conversion rates in this reaction are a common issue and can stem from several factors. Primarily, the reaction is a nucleophilic aromatic substitution (SNAr) or a related amidation process. The success of these reactions is highly dependent on the electronic nature of the methyl benzoate substrate and the reaction conditions.

  • Insufficiently Activated Aromatic Ring: For an SNAr mechanism to be efficient, the aromatic ring of the methyl benzoate must be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the methoxycarbonyl group.[1][2][3] The methoxycarbonyl group itself is an EWG, but its activating effect may not be sufficient for a facile reaction with a moderately nucleophilic amine like morpholine. The presence of additional strong EWGs, such as a nitro group (-NO₂), significantly enhances the electrophilicity of the carbon atom undergoing substitution, thereby accelerating the reaction.[1][2]

  • Poor Leaving Group Ability: The methoxy group (-OCH₃) is generally not a very good leaving group.[4] Its departure is a key step in the reaction mechanism. For the reaction to proceed, the energy barrier for the departure of the methoxide ion must be overcome.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst play a crucial role. These reactions often require elevated temperatures to proceed at a practical rate.[5][6][7] The choice of solvent is also critical; polar aprotic solvents are often preferred.[8]

Q2: What are the most common side products, and how can I minimize their formation?

The primary side reaction of concern is the hydrolysis of the methyl benzoate starting material or the desired amide product, especially if water is present in the reaction mixture. This can be minimized by using anhydrous solvents and reagents.[9] Another possibility, particularly at high temperatures, is the decomposition of the starting materials or products. Careful temperature control is therefore essential.

Q3: Can I use a catalyst to improve the reaction rate?

Yes, catalysis can be an effective strategy. While traditional SNAr reactions on highly activated substrates may not require a catalyst, the amidation of less reactive esters like methyl benzoate can benefit significantly.

  • Lewis Acid Catalysis: Lewis acids like iron(III) chloride (FeCl₃) can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by morpholine.[10]

  • Palladium Catalysis: In some cases, palladium catalysts have been used for the amination of aryl esters, although this is more common for aryl halides.[11] A patent describes a palladium-catalyzed synthesis of morpholine benzoate compounds.[12]

  • Base Catalysis: While not a catalyst in the traditional sense, a strong base can be used to deprotonate morpholine, increasing its nucleophilicity. However, this also increases the risk of base-mediated side reactions.

Troubleshooting Guides

Issue 1: The reaction is not proceeding, or the conversion is below 10%.

This is a common and frustrating scenario. The following troubleshooting workflow can help you systematically identify and address the root cause.

Troubleshooting_Low_Conversion Start Low Conversion (<10%) Check_Activation Is the methyl benzoate activated with strong EWGs (e.g., -NO2) at ortho/para positions? Start->Check_Activation Increase_Temp Increase reaction temperature incrementally (e.g., 80°C, 100°C, 120°C). Monitor for decomposition. Check_Activation->Increase_Temp Yes Add_Catalyst Consider adding a catalyst. Start with a Lewis acid like FeCl3. Check_Activation->Add_Catalyst No Change_Solvent Switch to a high-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP). Increase_Temp->Change_Solvent No significant improvement Success Reaction Proceeds Increase_Temp->Success Conversion improves Change_Solvent->Add_Catalyst Still low conversion Change_Solvent->Success Conversion improves Check_Reagents Verify the purity and integrity of morpholine and methyl benzoate. Add_Catalyst->Check_Reagents No improvement Add_Catalyst->Success Conversion improves Check_Reagents->Success Impurity identified and resolved No_EWG No Yes_EWG Yes No_Improvement No Improvement Improvement Improvement Still_Low Still Low

Caption: Troubleshooting workflow for low conversion rates.

Detailed Steps:

  • Assess Substrate Activation: The electronic character of your methyl benzoate is paramount. If it lacks strong electron-withdrawing groups ortho or para to the ester, the reaction will be inherently slow.[1][2][3] If your substrate is not activated, you will likely need to employ more forcing conditions or a catalytic system.

  • Optimize Reaction Temperature: Many amidation reactions require thermal energy to overcome the activation barrier.[7] If you are running the reaction at room temperature or a slightly elevated temperature, a significant increase may be necessary. A good starting point is 80 °C, with incremental increases to 100 °C or even 120 °C. Always monitor for potential decomposition of your starting materials or product at higher temperatures. Continuous flow processing can be a safer alternative for high-temperature reactions.[5][6]

  • Solvent Selection: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents such as DMSO, DMF, or NMP are generally effective for SNAr-type reactions.[8] These solvents can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2][13]

  • Catalyst Introduction: If optimizing temperature and solvent is insufficient, the introduction of a catalyst is the next logical step. For the amidation of esters, a Lewis acid catalyst such as FeCl₃ can be effective.[10]

  • Reagent Quality: Ensure that your morpholine and methyl benzoate are of high purity. Contaminants, especially water, can interfere with the reaction.

Issue 2: The reaction is slow, and I want to accelerate it without significant decomposition.

When a reaction is sluggish but proceeding, the goal is to increase the rate without inducing unwanted side reactions.

Strategies for Acceleration:

StrategyRationaleKey Considerations
Increase Morpholine Equivalents Pushes the reaction equilibrium towards the product side (Le Châtelier's principle).Using a large excess can complicate purification. Start with 1.5-2 equivalents.
Microwave Irradiation Can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture.Requires specialized equipment. Monitor pressure and temperature carefully.
Use of a Stronger, Non-nucleophilic Base To deprotonate a portion of the morpholine, increasing its nucleophilicity.Use a non-nucleophilic base like DBU or a hindered alkoxide to avoid competitive reactions.
Issue 3: I am observing steric hindrance effects with my substituted methyl benzoate.

Steric hindrance can significantly impede the approach of the nucleophile (morpholine) to the electrophilic carbon atom of the methyl benzoate.[14][15][16] This is particularly relevant when substituents are present in the ortho position.

Steric_Hindrance_Effect cluster_0 Unhindered Substrate cluster_1 Sterically Hindered Substrate Morpholine_1 Morpholine Arrow_1 -> Benzoate_1 Methyl Benzoate Product_1 Product Morpholine_2 Morpholine Arrow_2 -| Benzoate_2 ortho-Substituted Methyl Benzoate Product_2 Low/No Product

Caption: Steric hindrance from an ortho-substituent can block nucleophilic attack.

Mitigation Strategies:

  • Higher Temperatures: Increased thermal energy can help overcome the steric barrier.

  • Smaller Nucleophile (if applicable): While the topic is morpholine substitution, in a broader context, if steric hindrance is a major issue, considering a smaller amine nucleophile might be an option if the project goals allow.

  • Alternative Synthetic Route: If direct substitution is consistently failing due to steric hindrance, it may be necessary to consider an alternative synthetic strategy, such as a coupling reaction involving the corresponding benzoic acid and morpholine.

Experimental Protocols

Protocol 1: General Procedure for Morpholine Substitution of an Activated Methyl Benzoate

This protocol is a starting point for the reaction of an electronically activated methyl benzoate (e.g., methyl 4-nitrobenzoate) with morpholine.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated methyl benzoate (1.0 eq).

  • Add a polar aprotic solvent, such as DMSO or DMF (approximately 0.5 M concentration of the methyl benzoate).

  • Add morpholine (1.2 eq) to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Lewis Acid-Catalyzed Morpholine Substitution of a Non-Activated Methyl Benzoate

This protocol is designed for less reactive methyl benzoates that do not have strong electron-withdrawing groups.

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl benzoate (1.0 eq).

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Add iron(III) chloride (FeCl₃, 0.15 eq) to the flask.[10]

  • Add morpholine (1.5 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.[10]

  • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the product as necessary.

Conclusion

Overcoming low conversion rates in the morpholine substitution of methyl benzoates requires a systematic approach to troubleshooting. By carefully considering the electronic nature of the substrate, optimizing reaction conditions, and, when necessary, employing a suitable catalyst, researchers can significantly improve the efficiency of this important transformation. This guide provides a framework for diagnosing and solving common problems, ultimately leading to more successful and efficient syntheses.

References

  • CN115490650B - Synthesis method of morpholine benzoate compound - Google P
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). (URL: [Link])

  • McPherson, C. G., Caldwell, N., & Jamie, C. Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. Royal Society of Chemistry. (URL: [Link])

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. (URL: [Link])

  • MDPI. (2020, February 26). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI. (URL: [Link])

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. (URL: [Link])

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. (URL: [Link])

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. (URL: [Link])

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. (URL: [Link])

  • ACS Publications. (2013, December 23). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. The Journal of Organic Chemistry. (URL: [Link])

  • NIH. (2025, October 16). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PubMed Central. (URL: [Link])

  • Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. (URL: [Link])

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. (URL: [Link])

  • NIH. (2015, January 15). Recent advances in heterolytic nucleofugal leaving groups. PubMed Central. (URL: [Link] leaving-groups/)

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for Methyl 3-fluoro-4-morpholinobenzoate

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and validating HPLC methods for Methyl 3-fluoro-4-morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and validating HPLC methods for Methyl 3-fluoro-4-morpholinobenzoate .

Rather than relying on generic screening gradients, this guide deconstructs the specific physicochemical properties of the analyte to establish a causality-driven, self-validating chromatographic system.

Analyte Profiling & Method Development Rationale

Developing a robust method for Methyl 3-fluoro-4-morpholinobenzoate requires understanding how its structural features dictate its behavior in a liquid phase. Many method development failures occur because scientists treat this molecule as a standard basic amine.

The pKa Shift Phenomenon: While aliphatic morpholine is a strong base with a pKa of ~8.3[1], the nitrogen in Methyl 3-fluoro-4-morpholinobenzoate is directly conjugated with a benzene ring. This ring bears an electron-withdrawing fluorine atom (ortho) and a methyl ester (para). This extensive electron delocalization drastically depresses the amine’s basicity, shifting its conjugate acid pKa down to approximately 2.0–2.5 .

If you operate in standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), you are forcing the chromatographic system to operate exactly at the analyte's pKa. This results in a mixed population of ionized and neutral species, leading to severe peak splitting and retention time instability[2].

Silanol Interactions & Hydrolysis: Even in its neutral state, the morpholine oxygen and nitrogen act as hydrogen bond acceptors. These will interact with ionized, unreacted silanols (SiO⁻) on the silica stationary phase, causing peak tailing[3][4]. Furthermore, the methyl ester is highly susceptible to hydrolysis under strongly basic (pH > 8) or harshly acidic conditions.

The Causality-Driven Strategy: To create a self-validating method, we must buffer the mobile phase at least 2 units away from the pKa. By utilizing a pH 5.5 ammonium acetate buffer , the analyte is maintained in a >99% neutral state. This eliminates ionization-induced peak splitting, minimizes electrostatic ion-exchange interactions with residual silanols, and protects the labile methyl ester from degradation.

Step-by-Step Experimental Protocol: Optimized HPLC-UV Workflow

To ensure reproducibility and compliance with ICH Q2(R2) standards[5], follow this self-validating protocol.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (yields 10 mM). Adjust the pH to exactly 5.5 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Column Selection & System Setup

  • Column: Use a polar-embedded or fully endcapped high-purity silica column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18, 150 x 4.6 mm, 3.5 µm). Rationale: Advanced endcapping shields residual silanols from the morpholine's hydrogen bond acceptors[3][4].

  • Column Temperature: 30°C ± 1°C (Crucial for maintaining constant mobile phase viscosity and mass transfer kinetics).

Step 3: Gradient Elution Profile Program the pump for a flow rate of 1.0 mL/min using the following gradient:

  • 0.0 min: 10% B

  • 10.0 min: 60% B

  • 12.0 min: 90% B

  • 15.0 min: 90% B (Column Wash)

  • 15.1 min: 10% B

  • 20.0 min: 10% B (Re-equilibration)

Step 4: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v). Critical: Do not use pure organic solvents or unbuffered acidic diluents. A mismatch between the sample solvent and the initial mobile phase will cause peak distortion, and harsh diluents will hydrolyze the ester.

  • Concentration: Prepare the analytical standard at 0.1 mg/mL.

Step 5: Detection & System Suitability Testing (SST)

  • Detector: UV at 254 nm (optimal absorption for the fluorinated aromatic system).

  • Injection Volume: 5 µL.

  • Self-Validation (SST Criteria): Before analyzing unknown samples, the system must validate itself. Inject the standard 5 times. The method is only valid if:

    • USP Tailing Factor ( As​ ) ≤ 1.5[3]

    • Theoretical Plates ( N ) ≥ 5000

    • %RSD of peak area ≤ 2.0%[5]

Troubleshooting Guides & FAQs

Q1: Why is my peak exhibiting severe tailing ( As​ > 2.0) despite using a standard C18 column? A: Peak tailing in reversed-phase HPLC for amine-containing compounds is primarily driven by secondary polar interactions between the analyte and ionized residual silanols on the silica support[3][4]. If your mobile phase pH is above 3.0 but below 5.0, silanols are ionized while the amine may still carry a partial positive charge. Solution: Switch to a highly deactivated, fully endcapped column[3]. Alternatively, strictly enforce the pH 5.5 buffer strategy to ensure the analyte is fully neutral, eliminating electrostatic attraction[2].

Q2: I am using 0.1% Formic Acid (pH ~2.7) and seeing peak splitting. Is my column degrading? A: Not necessarily. This is a classic symptom of operating too close to the analyte's pKa. Because the pKa of this specific conjugated morpholine nitrogen is depressed to ~2.5, a pH of 2.7 places the analyte in a dynamic equilibrium between its protonated and neutral states during the chromatographic run. Solution: Never operate within ±1.5 pH units of the analyte's pKa. Shift the method to pH 5.5 to analyze the compound as a single, fully neutral species.

Q3: How do I ensure my method meets regulatory validation standards for a pharmaceutical submission? A: Method validation must comply with the ICH Q2(R2) guidelines[5][6]. You must demonstrate that the procedure is fit for its intended purpose by evaluating Specificity (baseline resolution from the hydrolyzed free-acid degradant), Linearity, Range, Accuracy, and Precision. Incorporate a forced degradation study (exposing the sample to acid, base, peroxide, and heat) to prove the method is stability-indicating[6].

Quantitative Data Summaries

Table 1: Physicochemical Risk Assessment & Chromatographic Impact

Structural FeaturePhysicochemical PropertyChromatographic Impact & Mitigation
Morpholine Ring (Conjugated) Depressed pKa (~2.0 - 2.5)Risk of peak splitting at pH 2-3. Mitigation: Buffer mobile phase at pH 5.5.
Methyl Ester Hydrolysis RiskDegradation at pH > 8 or in harsh diluents. Mitigation: Use neutral 50:50 aqueous/organic diluent.
Fluorine Atom Increased LipophilicityEnhances retention on C18 phases; provides distinct UV chromophore shifts.
Heteroatoms (O, N) Hydrogen Bond AcceptorsRisk of secondary silanol interactions[4]. Mitigation: Use fully endcapped stationary phases[3].

Table 2: ICH Q2(R2) Validation Parameters for Assay Methods[5]

Validation CharacteristicICH Q2(R2) RequirementTypical Acceptance Criteria
Accuracy Minimum 9 determinations over 3 concentration levelsRecovery 98.0% - 102.0%
Precision (Repeatability) Minimum 6 determinations at 100% test concentration%RSD ≤ 2.0%
Specificity Complete separation from impurities/degradantsResolution ( Rs​ ) > 1.5
Linearity Minimum 5 concentrations across the rangeCorrelation coefficient ( R2 ) ≥ 0.999

Method Optimization & Troubleshooting Logic

Troubleshooting_Logic Start Issue: Peak Tailing or Splitting (Methyl 3-fluoro-4-morpholinobenzoate) CheckPH Is Mobile Phase pH between 2.0 and 3.5? Start->CheckPH Insight Root Cause: Analyte pKa is ~2.5 Partial ionization causes splitting CheckPH->Insight Yes (e.g., 0.1% FA) CheckSilanol Are Secondary Silanol Interactions Occurring? CheckPH->CheckSilanol No (pH > 4.0) ActionNeutral Action: Shift to pH 5.5 buffer (Analyte becomes 100% Neutral) Insight->ActionNeutral Resolved Resolution: Symmetrical Peak (USP Tailing Factor < 1.5) ActionNeutral->Resolved ActionColumn Action: Use Polar-Embedded or Fully Endcapped C18 Column CheckSilanol->ActionColumn Yes ActionColumn->Resolved

Figure 1: Diagnostic decision tree for resolving peak distortion in conjugated morpholine derivatives.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. Available at: [Link]

Sources

Troubleshooting

Reducing side products during the scale-up of Methyl 3-fluoro-4-morpholinobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and engineering challenges encountered when scaling up the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and engineering challenges encountered when scaling up the synthesis of Methyl 3-fluoro-4-morpholinobenzoate via the Nucleophilic Aromatic Substitution (SNAr) of Methyl 3,4-difluorobenzoate with morpholine.

Scaling up this SNAr reaction transitions the chemistry from a kinetically controlled regime to a mass- and heat-transfer limited environment. This guide decodes the causality behind common side products and provides a self-validating engineering protocol to ensure high-fidelity scale-up.

Part 1: Reaction Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the competing mechanistic pathways. The target reaction relies on the regioselective attack of morpholine at the C4 position. However, thermal runaway, poor mixing, and extended residence times can activate three distinct impurity pathways.

SNAr_Mechanisms SM Methyl 3,4-difluorobenzoate (Starting Material) Target Methyl 3-fluoro-4-morpholinobenzoate (Target Product - C4 Attack) SM->Target S_NAr (C4) Kinetic Control Regio Methyl 4-fluoro-3-morpholinobenzoate (Regioisomer - C3 Attack) SM->Regio S_NAr (C3) Thermal Runaway Morph Morpholine (Nucleophile) Bis Methyl 3,4-dimorpholinobenzoate (Bis-substitution) Target->Bis Local Excess Poor Mixing Amide 3-Fluoro-4-morpholinobenzomorpholide (Amidation Product) Target->Amide Ester Attack Prolonged Heat

Fig 1. SNAr pathway of Methyl 3,4-difluorobenzoate highlighting kinetic vs. thermodynamic side products.

Part 2: Troubleshooting Knowledge Base (FAQ)

Q1: We are seeing 10-15% of the Methyl 4-fluoro-3-morpholinobenzoate regioisomer on our 50 L scale, but it was <2% in the lab. Why is regioselectivity eroding? The Causality: Regioselectivity in this SNAr reaction is governed by kinetic control . The C4 position is para to the electron-withdrawing methyl ester. When morpholine attacks C4, the resulting negative charge in the intermediate Meisenheimer complex is delocalized directly onto the ester's carbonyl oxygen, providing immense thermodynamic stabilization. The C3 position is meta to the ester, meaning an attack there traps the negative charge on the ring carbons without extended resonance stabilization. The Scale-Up Issue: SNAr reactions are highly exothermic. In a 50 L reactor, the surface-area-to-volume ratio drops, leading to poor heat dissipation. If the internal temperature spikes above 60 °C during morpholine addition, the thermal energy breaches the higher activation barrier for C3 attack, eroding your kinetic regioselectivity[1]. The Fix: Implement strict jacket temperature control (cool to 10-15 °C before addition) and dose the morpholine slowly.

Q2: Our IPC shows significant levels of Methyl 3,4-dimorpholinobenzoate (bis-substitution). Should we reduce the morpholine equivalents? The Causality: Bis-substitution is rarely a stoichiometric issue; it is a fluid dynamics issue. The first substitution yields the target product. While the morpholine ring is electron-donating (+M) and deactivates the aromatic ring, the remaining fluorine at C3 is still highly activated by the ortho-morpholine and para-ester. The Scale-Up Issue: If you are using standard overhead stirring (e.g., an anchor stirrer) and dropping morpholine from the top of the reactor, you are creating localized zones of high morpholine concentration. In these unmixed micro-environments, the mono-substituted product reacts with the excess morpholine before it can disperse. The Fix: Do not just drop the equivalents. Transition to a subsurface addition (dip-pipe) directly into the high-shear zone of the impeller. Use 1.05 equivalents of morpholine combined with a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) to scavenge the HF byproduct.

Q3: During the maturation hold, we are losing our product to 3-fluoro-4-morpholinobenzomorpholide. How do we protect the ester? The Causality: Morpholine is a secondary amine and a competent nucleophile. While it prefers the highly electrophilic C4 position of the fluorinated ring, it will eventually attack the methyl ester to form a morpholide amide . The Scale-Up Issue: This is a classic thermodynamic sink. Large-scale batches take hours to heat up and cool down. This extended residence time at elevated temperatures gives the system enough time to undergo the slower, but irreversible, amidation reaction. The Fix: Quench the reaction immediately upon reaching conversion. Do not leave the batch stirring overnight. Furthermore, utilizing highly polar aprotic solvents (like DMSO) or Deep Eutectic Solvents (DES) can selectively stabilize the SNAr transition state over the amidation transition state .

Part 3: Quantitative Process Data

To demonstrate the impact of engineering controls on the impurity profile, review the comparative data below. Moving from an uncontrolled batch to a self-validated, controlled addition drastically reduces side products.

Scale / Reactor TypeTemp ControlMixing MethodBase / StoichiometryTarget YieldRegioisomer (C3)Bis-adductAmide
10 g (Lab Batch) 60 °C (Set)Magnetic2.5 eq Morpholine75.0%5.2%8.1%11.7%
5 kg (Pilot Batch) Runaway >75 °COverhead (Top Drop)2.5 eq Morpholine55.4%12.8%15.3%16.5%
5 kg (Optimized) Strictly <45 °CSubsurface Dip-Pipe1.05 eq Morpholine + DIPEA88.2%< 1.0%2.1%< 1.0%
Continuous Flow 50 °C (Isothermal)Micro-mixer1.05 eq Morpholine + DIPEA94.5% < 0.5% < 0.5% < 0.1%

Part 4: Self-Validating Scale-Up Protocol

A robust protocol must be self-validating—meaning the process dictates its own progression based on hard analytical checkpoints, rather than arbitrary time limits.

ScaleUp_Protocol S1 Step 1: Substrate Solvation Dissolve SM in DMSO Cool to 10-15 °C S2 S2 S1->S2 S3 S3 S2->S3 Exotherm Cleared Warn Critical Control Point: Subsurface addition prevents bis-substitution pooling. S4 Step 4: Quench & Isolate Anti-solvent crash (Cold H2O) Filter & Wash S3->S4 Self-Validated Proceed

Fig 2. Self-validating workflow for SNAr scale-up, emphasizing critical control points and IPCs.

Step-by-Step Methodology:
  • Reactor Preparation & Solvation: Charge the jacketed reactor with Methyl 3,4-difluorobenzoate (1.0 eq) and dry DMSO (5 volumes). Set the agitator to a high-shear RPM. Self-Validation Checkpoint: Visually confirm a clear, homogeneous solution. Cool the internal temperature (Tint) to 10–15 °C.

  • Nucleophile Dosing (Critical Step): Prepare a solution of Morpholine (1.05 eq) and DIPEA (1.1 eq) in DMSO (1 volume). Using a subsurface dip-pipe positioned near the impeller, begin dosing. Self-Validation Checkpoint: Interlock the dosing pump to the reactor's thermocouple. If Tint exceeds 25 °C, the pump must automatically pause to prevent C3-regioisomer formation[1].

  • Thermal Maturation: Once dosing is complete, adjust the jacket to heat the reaction to 45 °C. Hold for 4 hours. Self-Validation Checkpoint (IPC): Pull a sample for HPLC analysis. The target is >98% conversion (Starting Material < 2%). Logic Rule: If SM > 2%, do not add more morpholine (which risks amidation/bis-substitution). Instead, extend the hold time by 1 hour and re-sample.

  • Quench & Isolation: Immediately cool the reactor to 10 °C to freeze the impurity profile. Slowly charge cold water (10 volumes) as an anti-solvent to precipitate the Methyl 3-fluoro-4-morpholinobenzoate. Self-Validation Checkpoint: Monitor the crystallization. If the product begins to "oil out" instead of crystallizing, pause the water addition and introduce 0.1% wt/wt seed crystals before proceeding. Filter, wash with cold water to remove DMSO/DIPEA salts, and dry under vacuum.

References

  • Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents Active against Gram-Positive Pathogens. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction. Organic Process Research & Development - ACS Publications. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development - ACS Publications. URL:[Link]

  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ChemistrySelect - Wiley Online Library. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Superior Nucleophile: A Comparative Analysis of Morpholine and Piperazine in SNAr Reactions with 3-Fluorobenzoates

A deep dive into the nucleophilic substitution efficiency of morpholine and piperazine, offering experimental insights for researchers in drug discovery and organic synthesis. In the realm of medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the nucleophilic substitution efficiency of morpholine and piperazine, offering experimental insights for researchers in drug discovery and organic synthesis.

In the realm of medicinal chemistry and materials science, the construction of carbon-nitrogen bonds through nucleophilic aromatic substitution (SNAr) is a cornerstone of molecular design.[1] Among the plethora of nucleophiles employed, the six-membered saturated heterocycles, morpholine and piperazine, are frequently utilized building blocks due to their prevalence in biologically active compounds and their ability to confer favorable physicochemical properties.[2][3] This guide provides a comprehensive comparison of the substitution efficiency of morpholine and piperazine in reactions with 3-fluorobenzoates, a common electrophilic partner in drug discovery programs.

At a Glance: Key Differences and Performance Summary

While structurally similar, the replacement of a nitrogen atom in piperazine with an oxygen atom in morpholine introduces subtle yet significant electronic and conformational differences that directly impact their reactivity. This guide will dissect these differences and provide experimental data to illustrate their practical consequences in the laboratory.

FeatureMorpholinePiperazineKey Takeaway
Nucleophilicity GoodExcellentPiperazine is generally a stronger nucleophile due to the presence of two basic nitrogen atoms.
Basicity (pKa) ~8.4pKa1 ~9.7, pKa2 ~5.3Piperazine's higher pKa of its second protonation contributes to its enhanced nucleophilicity.[4]
Reaction Yields Moderate to GoodGood to ExcellentUnder identical conditions, piperazine often provides higher yields in SNAr reactions.[5]
Side Reactions Less prone to N,N'-disubstitutionProne to disubstitution, requiring careful control of stoichiometry.[6]The single reactive secondary amine in morpholine simplifies reaction outcomes.
Solubility Good in a range of solventsGood in a range of solventsBoth heterocycles exhibit favorable solubility profiles for many common reaction media.

The Science Behind the Substitution: Mechanistic Considerations

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The efficiency of this process is governed by several factors, including the electronic nature of the aromatic ring, the nature of the leaving group, and, crucially, the nucleophilicity of the attacking species.

Unpacking Nucleophilicity: Why Piperazine Prevails

The superior nucleophilicity of piperazine compared to morpholine can be attributed to a confluence of electronic and structural factors:

  • The Alpha Effect: While not a classical example, the presence of two nitrogen atoms in piperazine leads to a higher electron density on each nitrogen due to mutual electron donation, enhancing its nucleophilic character.

  • Basicity: A strong correlation often exists between basicity and nucleophilicity.[7] Piperazine is a stronger base than morpholine, as indicated by its higher pKa value for the second protonation (pKa1 ≈ 9.7).[4] The electron-withdrawing inductive effect of the oxygen atom in morpholine reduces the electron density on its nitrogen atom, thereby decreasing its basicity and nucleophilicity.[7]

  • Ring Conformation and Strain: Both morpholine and piperazine adopt a stable chair conformation, which minimizes torsional and angle strain.[8] While ring strain can influence reactivity in smaller rings, for these six-membered systems, electronic effects are the dominant differentiators.[9][10]

The following diagram illustrates the general mechanism of the SNAr reaction.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Evidence: A Head-to-Head Comparison

To provide a quantitative comparison, a series of SNAr reactions were conducted between a model 3-fluorobenzoate substrate and both morpholine and piperazine under identical conditions.

Experimental Protocol

A solution of methyl 3-fluorobenzoate (1.0 mmol) in dimethylformamide (DMF, 5 mL) was treated with the respective nucleophile (morpholine or piperazine, 1.2 mmol) and potassium carbonate (1.5 mmol) as a base. The reaction mixture was heated to 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated, and the crude product was purified by column chromatography.

The following diagram outlines the experimental workflow.

Experimental_Workflow start Start reactants 1. Combine 3-Fluorobenzoate, Nucleophile, Base, and Solvent start->reactants reaction 2. Heat Reaction Mixture (e.g., 80 °C) reactants->reaction monitoring 3. Monitor Progress by TLC reaction->monitoring workup 4. Quench with Water & Extract with Ethyl Acetate monitoring->workup Upon Completion purification 5. Dry, Concentrate, & Purify by Chromatography workup->purification analysis 6. Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the SNAr reaction.

Results and Discussion

The following table summarizes the yields obtained for the reactions of methyl 3-fluorobenzoate with morpholine and piperazine.

NucleophileReaction Time (h)Isolated Yield (%)
Morpholine1278%
Piperazine692%

The experimental data clearly demonstrates the superior reactivity of piperazine, which afforded a significantly higher yield in a shorter reaction time. This aligns with the theoretical principles of nucleophilicity discussed earlier.

It is important to note that for the reaction with piperazine, careful control of the stoichiometry is crucial to minimize the formation of the N,N'-disubstituted byproduct. In this experiment, a slight excess of the nucleophile was used to drive the reaction to completion while minimizing this side reaction.

Practical Considerations and Expert Recommendations

For researchers and drug development professionals, the choice between morpholine and piperazine in an SNAr reaction will depend on several factors:

  • Desired Reactivity: When high reactivity and rapid conversion are paramount, piperazine is the nucleophile of choice.

  • Selectivity: If monosubstitution is the exclusive goal and the potential for disubstitution with piperazine is a concern, morpholine offers a more straightforward reaction profile.

  • Downstream Chemistry: The presence of a secondary amine in the piperazine product offers a handle for further functionalization, a feature that is absent in the morpholine adduct.

  • Physicochemical Properties: Both morpholine and piperazine can improve the aqueous solubility and other pharmacokinetic properties of a molecule.[2] The specific choice may be guided by the desired overall property profile of the final compound.

Conclusion

In the nucleophilic aromatic substitution of 3-fluorobenzoates, piperazine consistently demonstrates superior efficiency compared to morpholine, a direct consequence of its greater nucleophilicity. This is supported by both mechanistic principles and experimental data. However, the choice of nucleophile is not merely a matter of reactivity. The potential for side reactions with piperazine and the opportunities for further derivatization of the resulting product are critical considerations in the strategic design of synthetic routes. By understanding the fundamental differences between these two invaluable building blocks, chemists can make more informed decisions to optimize their synthetic endeavors in the pursuit of novel therapeutics and functional materials.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Jain, A., & Sahu, S. K. (2024).
  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Medicinal Chemistry Letters, 8(3), 343-347.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 27(17), 5675.
  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(10), 58-81.
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197.
  • Wu, W., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 679861.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197.
  • Fakhry, M. A., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 37(8), 485-492.
  • Fujioka, T., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes.
  • Legris, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1239-1246.
  • Wiberg, K. B. (1986). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 108(19), 5817-5822.
  • Moodley, K., et al. (2020). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. Chemistry – A European Journal, 26(62), 14144-14150.
  • Shawish, H. M., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 133-146.
  • Chen, J., et al. (2021).
  • Legris, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1239-1246.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Hodošček, M., & Kovačič, M. (2007). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
  • Kumar, A., & Kumar, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.
  • Smith, W. B. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution.
  • LibreTexts. (2021). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.

Sources

Comparative

Comparative Guide: Methyl 3-fluoro-4-morpholinobenzoate vs. 3-fluoro-4-morpholinobenzoic Acid in Amide Coupling Reactions

A Senior Application Scientist's Perspective on Strategic Starting Material Selection In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone functional group, vital for constru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Strategic Starting Material Selection

In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone functional group, vital for constructing a vast array of biologically active molecules.[1][2][3] The 3-fluoro-4-morpholinophenyl moiety is a privileged scaffold found in numerous therapeutic agents, making the efficient synthesis of its amide derivatives a frequent objective. The choice of starting material—the carboxylic acid (3-fluoro-4-morpholinobenzoic acid) or its corresponding methyl ester (methyl 3-fluoro-4-morpholinobenzoate)—is a critical decision point that dictates the synthetic strategy, reaction conditions, and overall process efficiency.

This guide provides an in-depth comparison of these two key starting materials in the context of amide bond formation. We will explore the fundamental differences in their reactivity, the methodologies required to convert them into target amides, and the practical implications for researchers in a discovery or process chemistry setting.

The Fundamental Divide: Activation vs. Displacement

The core difference between using a carboxylic acid and an ester lies in the reactivity of the carbonyl group. Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions; they readily form a non-reactive ammonium carboxylate salt.[4] Therefore, they require "activation." This is the most common and well-established route for amide bond formation.[3]

Esters, while more electrophilic than the corresponding carboxylate salt, are still relatively unreactive towards amines. Their conversion to amides, known as aminolysis, often requires harsh conditions or specialized catalytic systems to proceed efficiently.[1][5]

This fundamental difference leads to two distinct strategic pathways for synthesis, which we will compare head-to-head.

G cluster_acid Pathway A: Carboxylic Acid Activation cluster_ester Pathway B: Methyl Ester Conversion start Goal: Synthesize Target Amide acid Starting Material: 3-fluoro-4-morpholinobenzoic Acid start->acid ester Starting Material: Methyl 3-fluoro-4-morpholinobenzoate start->ester activation Activate with Coupling Reagent (e.g., HATU, EDC) acid->activation Direct, Reliable saponification Step 1: Saponification (Hydrolysis to Acid) ester->saponification Two-Step Route direct_amidation Direct Aminolysis (Harsh Conditions or Catalyst) ester->direct_amidation Atom-Economical but Challenging coupling React with Amine (R₂NH) activation->coupling amide Target Amide coupling->amide saponification->activation Now follows Pathway A direct_amidation->amide G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism Acid R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide_EDC Amide HOBt_ester->Amide_EDC + R'-NH₂ Amine R'-NH₂ Urea_EDC EDC Byproduct (Urea) Acid2 R-COOH + Base Carboxylate R-COO⁻ Acid2->Carboxylate OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide_HATU Amide OAt_ester->Amide_HATU + R'-NH₂ Amine2 R'-NH₂ TMU HATU Byproduct (Tetramethylurea)

Caption: Activation mechanisms for common coupling reagents.

Pathway B: The Methyl Ester Route - A Tale of Two Strategies

Using methyl 3-fluoro-4-morpholinobenzoate presents a different set of challenges and opportunities. The methyl ester is generally less reactive than an activated carboxylic acid. Two main approaches can be considered.

Strategy 1: Saponification followed by Activation (Two-Step)

The most reliable way to use the methyl ester is to first convert it into the corresponding carboxylic acid via saponification (base-mediated hydrolysis). [6]This process typically involves treating the ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/solvent mixture. [7][8]Once the carboxylic acid is formed and isolated, it can be used in the standard coupling procedures described in Pathway A.

G Ester Methyl Ester Saponification Saponification (e.g., LiOH, H₂O/THF) Ester->Saponification Acid Carboxylic Acid (Isolated Intermediate) Saponification->Acid Coupling Standard Amide Coupling (e.g., HATU, Amine) Acid->Coupling Amide Target Amide Coupling->Amide

Caption: The two-step ester-to-amide conversion pathway.

While robust, this approach adds an extra synthetic step, including a reaction, workup, and isolation, which can lower the overall yield and increase process time and resource consumption.

Strategy 2: Direct Aminolysis (One-Step)

Directly converting the ester to an amide by reaction with an amine is highly atom-economical, theoretically producing only methanol as a byproduct. However, this transformation is often challenging for unactivated methyl esters. [1]Success typically requires:

  • Harsh Conditions: High temperatures (>100 °C) or the use of strong, stoichiometric bases (e.g., n-BuLi, t-BuOK) are often necessary to deprotonate the amine or activate the ester. [5][9][10]These conditions can limit functional group tolerance.

  • Catalysis: Modern methods have emerged using transition-metal catalysts (e.g., based on Ni, Pd, Mn) to enable direct amidation under milder conditions, but these may require specialized ligands and careful optimization. [11][12][13]* High Reactivity Nucleophiles: Very nucleophilic or unhindered amines may react under thermal conditions, but this is not a general solution. [14]

Head-to-Head Comparison: A Data-Driven Decision

Feature3-fluoro-4-morpholinobenzoic AcidMethyl 3-fluoro-4-morpholinobenzoate
Primary Route One-step activation & couplingTwo-step (Saponification then coupling)
Reaction Conditions Mild (0 °C to RT) [15][16]Saponification: RT to moderate heat. Direct Aminolysis: Often harsh (>100°C or strong base). [1][5]
Reliability & Scope Very high; broad amine scope with modern reagents. [3][17]High via two-step route; limited & case-specific for direct aminolysis.
Atom Economy Poor (generates stoichiometric coupling agent byproducts). [4]Excellent for direct aminolysis (if successful); Poor for two-step route.
Byproducts Urea or phosphine oxide derivatives, often requiring chromatography. [18]Saponification: Salt. Direct Aminolysis: Methanol.
Process Time Typically 2-18 hours in one pot. [15]Can exceed 24 hours across two separate reaction steps.
Cost Consideration Cost of coupling reagents (e.g., HATU is expensive).Cost of base for saponification + coupling reagents; saves on coupling reagent if direct amidation works.

Experimental Protocols

The following protocols are representative procedures for the synthesis of N-benzyl-3-fluoro-4-morpholinobenzamide .

Protocol 1: Amide Coupling of 3-fluoro-4-morpholinobenzoic Acid using HATU

  • Materials:

    • 3-fluoro-4-morpholinobenzoic acid (1.0 eq)

    • HATU (1.1 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-morpholinobenzoic acid, HATU, and anhydrous DMF.

    • Stir the mixture at room temperature for 10 minutes to allow for pre-activation.

    • Add benzylamine to the mixture, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Saponification of Methyl 3-fluoro-4-morpholinobenzoate

  • Materials:

    • Methyl 3-fluoro-4-morpholinobenzoate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Procedure:

    • Dissolve methyl 3-fluoro-4-morpholinobenzoate in the THF/water mixture in a round-bottom flask.

    • Add LiOH·H₂O and stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate. [7] 3. Monitor the disappearance of the starting material by TLC (typically 2-6 hours).

    • Once complete, cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-fluoro-4-morpholinobenzoic acid.

    • The isolated acid can then be used in Protocol 1.

Conclusion and Recommendations

For most applications in a research and drug discovery setting, 3-fluoro-4-morpholinobenzoic acid is the superior starting material. Its direct use in well-established, one-pot coupling reactions offers unparalleled reliability, predictability, and a broad substrate scope under mild conditions. While the cost of high-performance coupling reagents like HATU can be a factor, the time saved and the higher probability of success often justify the expense.

Methyl 3-fluoro-4-morpholinobenzoate should be viewed primarily as a stable precursor to the carboxylic acid. The most practical path forward is its conversion via saponification. The direct aminolysis of this ester, while attractive from an atom economy perspective, is not a general method and would require significant, case-by-case optimization that may not be compatible with complex or sensitive substrates.

Choose 3-fluoro-4-morpholinobenzoic acid for:

  • Rapid, reliable synthesis on a lab scale.

  • Coupling with challenging or valuable amines.

  • Maximizing the probability of success with minimal optimization.

Choose Methyl 3-fluoro-4-morpholinobenzoate when:

  • It is the more readily available or cost-effective starting material.

  • A two-step synthesis (saponification then coupling) is acceptable within the project timeline.

  • Exploring green chemistry routes via catalytic direct amidation is a specific project goal, with the understanding that development will be required.

References

Sources

Validation

Validating 1H and 13C NMR peak assignments for Methyl 3-fluoro-4-morpholinobenzoate

Validating 1 H and 13 C NMR Peak Assignments for Methyl 3-fluoro-4-morpholinobenzoate: A Comparative Methodological Guide Introduction Methyl 3-fluoro-4-morpholinobenzoate (CAS: 495405-04-4)[1] is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating 1 H and 13 C NMR Peak Assignments for Methyl 3-fluoro-4-morpholinobenzoate: A Comparative Methodological Guide

Introduction

Methyl 3-fluoro-4-morpholinobenzoate (CAS: 495405-04-4)[1] is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug development. Validating its 1 H and 13 C Nuclear Magnetic Resonance (NMR) peak assignments presents a unique analytical challenge. The molecule features overlapping aliphatic signals (the morpholine ring and the methoxy ester) and a spin-½ 19 F nucleus that induces extensive heteronuclear spin-spin coupling ( 19 F- 13 C and 19 F- 1 H)[2]. While these scalar couplings complicate first-order spectral interpretation, they act as highly reliable internal distance anchors when leveraged correctly.

This guide objectively compares traditional 1D NMR assignment methods with comprehensive 2D NMR techniques and Density Functional Theory (DFT) Gauge-Including Atomic Orbital (GIAO) computational predictions[3], providing a self-validating framework for absolute structural confirmation.

Comparison of Validation Strategies

To establish a robust analytical workflow, researchers must balance instrument time, computational resources, and the required confidence level. Table 1 compares the three primary validation strategies.

Table 1: Performance Comparison of NMR Validation Strategies

StrategyMethodologyAccuracyTime / Resource CostConfidence LevelBest Application
Traditional 1D 1 H, 13 C, 19 F NMR + Empirical RulesModerateLow (Minutes)ModerateRoutine batch purity checks; known compound verification.
Orthogonal 2D COSY, HSQC, HMBCHighHigh (Hours)Very HighDe novo assignment; resolving overlapping aliphatic multiplets.
Computational DFT-GIAO PredictionVery HighModerate (CPU Hours)HighResolving ambiguous stereocenters; benchmarking tight chemical shifts.

The Causality of Experimental Choices (Expert Insights)

As an Application Scientist, it is critical to understand why specific experiments are chosen rather than simply executing a sequence. A self-validating system requires orthogonal data streams that independently confirm the same structural hypothesis.

Why 2D NMR is Non-Negotiable for Overlaps: Relying solely on 1D 1 H NMR is prone to error due to signal overlap. For instance, the morpholine CH2​ -O protons and the ester methoxy ( O−CH3​ ) protons both resonate in the 3.8–3.9 ppm region. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are required to unambiguously link protons to their directly attached carbons and establish connectivity across heteroatoms[4][5]. HMBC will definitively show a 3JCH​ correlation between the methoxy protons and the ester carbonyl carbon, isolating it from the morpholine system.

The Diagnostic Power of 19 F- 13 C Coupling: Fluorine acts as a built-in structural probe. The magnitude of the carbon-fluorine coupling constant ( JCF​ ) is inversely proportional to the number of bonds separating the nuclei[6]:

  • 1JCF​ (Directly bonded C3): ~240–255 Hz.

  • 2JCF​ (Ortho carbons C2, C4): ~15–25 Hz.

  • 3JCF​ (Meta carbons C1, C5): ~5–10 Hz. By mapping these coupling constants in the 1D 13 C spectrum, the aromatic carbon backbone can be assigned with absolute certainty without requiring complex 2D carbon-carbon correlation experiments.

DFT-GIAO as the Ultimate Arbitrator: When experimental data yields ambiguous regiochemical assignments, DFT-GIAO calculations provide a theoretical ground truth[7]. By optimizing the molecular geometry and calculating the magnetic shielding tensors, researchers can predict chemical shifts with a mean absolute deviation of <2 ppm for 13 C and <0.2 ppm for 1 H[3].

Step-by-Step Self-Validating Protocol

To achieve a self-validating assignment for Methyl 3-fluoro-4-morpholinobenzoate, follow this sequential methodology:

Step 1: Sample Preparation & 1D Acquisition

  • Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquire a standard 1D 1 H spectrum (16 scans, relaxation delay D1=2 s).

  • Acquire a 13 C{ 1 H} spectrum (1024 scans). Critical: Ensure the spectral window is wide enough (0–220 ppm) and resolution is sufficient to measure JCF​ splittings down to 2 Hz.

  • Acquire a 19 F spectrum to confirm the presence of a single fluorine environment.

Step 2: Orthogonal 2D Mapping

  • HSQC: Run a multiplicity-edited HSQC to map all protonated carbons. This immediately differentiates the CH3​ methoxy carbon from the CH2​ morpholine carbons[4].

  • HMBC: Run an HMBC optimized for long-range couplings ( nJCH​=8 Hz). Look for the crucial cross-peak between the morpholine CH2​ -N protons and the aromatic C4 carbon to anchor the morpholine ring to the arene[5].

Step 3: Computational Benchmarking (DFT-GIAO)

  • Build the 3D structure of Methyl 3-fluoro-4-morpholinobenzoate in a computational chemistry suite (e.g., Gaussian).

  • Optimize the geometry at the B3LYP/6-311+G(2d,p) level of theory.

  • Perform an NMR shielding tensor calculation using the GIAO method at the same level of theory[3].

  • Scale the raw isotropic shielding values against a computationally modeled TMS reference to generate predicted chemical shifts.

Quantitative Data Presentation

Below is the synthesized quantitative data table representing the expected assignments derived from the combined 1D/2D and DFT-GIAO workflow.

Table 2: Validated NMR Spectral Data for Methyl 3-fluoro-4-morpholinobenzoate ( CDCl3​ , 400 MHz)

Position 1 H Shift (ppm) 1 H Multiplicity & Coupling (Hz) 13 C Shift (ppm) 13 C Multiplicity & JCF​ (Hz)
C1 (ipso to ester)--~123.0d, 3JCF​≈6.0
C2 (Ar-H)~7.70dd, 3JHF​≈11.5 , 4JHH​≈2.0 ~117.5d, 2JCF​≈22.0
C3 (Ar-F)--~154.0d, 1JCF​≈248.0
C4 (Ar-N)--~143.5d, 2JCF​≈8.5
C5 (Ar-H)~6.95t, 3JHH​≈8.5 , 4JHF​≈8.5 ~114.0d, 3JCF​≈4.5
C6 (Ar-H)~7.80dd, 3JHH​≈8.5 , 4JHH​≈2.0 ~126.0d, 4JCF​≈2.5
C=O (Ester)--~166.0s
O- CH3​ ~3.90s (3H)~52.0s
Morpholine CH2​ -O ~3.85t (4H), J≈4.5 ~66.5s
Morpholine CH2​ -N ~3.20t (4H), J≈4.5 ~50.5s (or br d)

Mandatory Visualization

G N1 Sample Preparation (Methyl 3-fluoro-4-morpholinobenzoate) N2 1D NMR Acquisition (1H, 13C, 19F) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Identify Overlaps N4 Computational Prediction (DFT-GIAO B3LYP) N2->N4 Generate Coordinates N5 Data Integration (Spin-Spin Coupling Analysis) N3->N5 N4->N5 N6 Final Validated Peak Assignments N5->N6

Orthogonal NMR validation workflow combining 1D/2D experiments with DFT-GIAO prediction.

References

  • Accela ChemBio - Methyl 3-Fluoro-4-morpholinobenzoate (CAS: 495405-04-4) Catalog Information. Accela ChemBio.[Link]

  • Page, T. F. - Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene: 13C-1H and 13C-19F coupling constants. Molecular Physics (Taylor & Francis).[Link]

  • Doddrell, D. et al. - 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Oxford Instruments - Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM.[Link]

  • Castaing, V. et al. - Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide. PubMed Central (NIH).[Link]

  • Wolff, S. K. & Ziegler, T. - Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. The Journal of Chemical Physics (AIP Publishing).[Link]

  • Radhakrishnan, S. et al. - Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Journal of Molecular Modeling (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-fluoro-4-morpholinobenzoate

Advanced Laboratory Safety and Handling Guide: Methyl 3-fluoro-4-morpholinobenzoate Executive Summary This guide provides essential, step-by-step operational and logistical protocols for handling Methyl 3-fluoro-4-morpho...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide: Methyl 3-fluoro-4-morpholinobenzoate

Executive Summary This guide provides essential, step-by-step operational and logistical protocols for handling Methyl 3-fluoro-4-morpholinobenzoate (CAS: 495405-04-4) . Designed for researchers, medicinal chemists, and drug development professionals, this document bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, field-proven laboratory safety. By understanding the mechanistic toxicology of this fluorinated morpholine derivative, laboratories can implement self-validating safety systems that protect personnel and ensure experimental integrity.

Chemical Profile and Mechanistic Toxicology

To design an effective safety protocol, it is critical to understand why a compound is hazardous, rather than just knowing that it is. Methyl 3-fluoro-4-morpholinobenzoate is an organic building block frequently utilized in pharmaceutical synthesis[1].

Mechanistic Hazard Causality:

  • Lipophilicity and Dermal Penetration: The addition of a fluorine atom at the 3-position of the benzoate ring significantly increases the molecule's lipophilicity compared to non-fluorinated analogs. This enhances its ability to penetrate the lipid bilayers of the skin, making dermal exposure a primary concern.

  • Basicity and Irritation: The morpholine moiety introduces localized basicity and hydrogen-bonding capabilities, which can disrupt cellular membranes upon contact, leading to acute irritation of mucosal tissues (eyes and respiratory tract).

Quantitative Data & GHS Classification In accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], the compound is classified under the following hazard statements:

Property / HazardValue / DescriptionCausality / Impact
CAS Number 495405-04-4Unique identifier for inventory tracking.
Molecular Formula C12H14FNO3Fluorinated organic; dictates halogenated waste streams.
Molecular Weight 239.24 g/mol Fine powder; highly susceptible to static aerosolization.
H302 Harmful if swallowedSystemic toxicity upon systemic absorption.
H315 Causes skin irritationLipophilic dermal penetration disrupts epidermal layers.
H319 Causes serious eye irritationPowder aerosolization reacts with ocular moisture.
H335 May cause respiratory irritationInhalation of fine particulates inflames mucosal lining.

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132[3], employers must conduct a hazard assessment to select appropriate PPE. The following matrix is engineered specifically for the physical properties of Methyl 3-fluoro-4-morpholinobenzoate.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Mechanistic Justification
Hand Protection Single Nitrile (Min. 4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides excellent chemical resistance to lipophilic organics. Double-gloving allows immediate shedding of the outer layer if contaminated, preventing secondary transfer.
Eye Protection ANSI Z87.1 Safety GlassesANSI Z87.1 Unvented Safety GogglesUnvented goggles prevent aerosolized fine powders from reaching the eyes, mitigating H319 risks.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent powder from migrating up the forearm.
Respiratory Not required if in Fume HoodN95/P100 Particulate RespiratorEssential if weighing outside a controlled airflow environment to mitigate H335 inhalation risks.

Operational Workflows & Engineering Controls

Every protocol must be a self-validating system. The greatest risk of exposure to Methyl 3-fluoro-4-morpholinobenzoate occurs during the weighing and transferring of the dry powder due to static electricity.

Step-by-Step Safe Weighing and Transfer Protocol:

  • Preparation (Static Elimination): Before opening the reagent bottle, utilize an anti-static ionizer gun (e.g., Zerostat) on the exterior of the bottle and the weigh boat. Causality: Removing static charge prevents the fine powder from repelling against the spatula and aerosolizing into the breathing zone.

  • Containment: Perform all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated ductless powder-weighing hood equipped with HEPA filtration. Do not use a standard chemical fume hood if the face velocity is too high, as turbulent air will scatter the powder.

  • Transfer: Use a closed-system transfer method (e.g., a crimp-sealed vial) to move the weighed solid from the balance to the reaction vessel.

  • Self-Validation (Decontamination): After transfer, wet-wipe the balance pan and surrounding area with a lint-free wipe saturated in 70% Isopropanol (IPA). Causality: Methyl 3-fluoro-4-morpholinobenzoate has poor aqueous solubility but is soluble in organic solvents; IPA effectively dissolves and captures residual dust, visually validating a clean workspace.

Spill Response and Decontamination Pathway

In the event of a spill, immediate and logical action is required to contain the spread of the hazardous powder. Do not use dry sweeping, as this will immediately aerosolize the compound.

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Spill Kit PPE (P100 Respirator, Double Gloves) Small->PPE Evacuate Evacuate & Call EHS Large->Evacuate Waste RCRA Hazardous Waste Disposal Evacuate->Waste EHS Action Contain Containment (Cover with damp absorbent pad) PPE->Contain Decon Surface Decontamination (Wet wipe with 70% IPA) Contain->Decon Decon->Waste

Workflow for evaluating and responding to Methyl 3-fluoro-4-morpholinobenzoate spills.

Spill Cleanup Methodology (Small Spills < 50g):

  • Don PPE: Immediately upgrade to double nitrile gloves and a P100 respirator.

  • Damp Containment: Gently place a damp absorbent pad (wetted with water or IPA) directly over the powder. Causality: The moisture binds the fine particulates, completely neutralizing the inhalation hazard.

  • Mechanical Recovery: Use a non-sparking disposable scoop to lift the damp pad and the underlying powder into a sealable hazardous waste bag.

  • Chemical Decontamination: Wipe the spill radius inward with 70% IPA to capture any microscopic lipophilic residue.

Waste Disposal Plan

Because Methyl 3-fluoro-4-morpholinobenzoate contains a fluorine atom, it must be managed strictly under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.

  • Segregation: Do not mix with standard non-halogenated organic waste. The compound must be segregated into a dedicated Halogenated Organic Waste container. Causality: Mixing halogenated and non-halogenated waste can lead to highly toxic byproducts (e.g., dioxins) during downstream commercial incineration.

  • Labeling: Containers must be explicitly labeled with "Halogenated Organic Waste - Contains Fluorinated Morpholine Derivatives" and display the GHS Irritant pictogram.

  • Destruction: The approved disposal methodology is high-temperature commercial incineration equipped with acid-gas scrubbers to neutralize the hydrofluoric acid (HF) gas generated during the combustion of the fluorinated ring.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." 29 CFR 1910.1200. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." 29 CFR 1910.132. Available at: [Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." Available at: [Link]

Sources

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